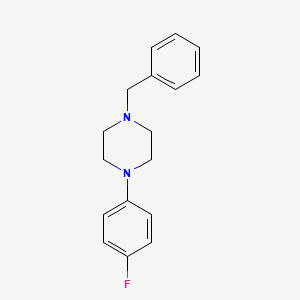

1-benzyl-4-(4-fluorophenyl)piperazine

Description

Properties

IUPAC Name |

1-benzyl-4-(4-fluorophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2/c18-16-6-8-17(9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOONTWFRLJYNOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-(4-fluorophenyl)piperazine typically involves the reaction of 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis may involve similar reaction conditions but optimized for larger quantities. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of microwave-assisted synthesis has also been reported to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced piperazine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced piperazine derivatives.

Substitution: Substituted benzyl or fluorophenyl derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its interactions with biological receptors and enzymes.

Medicine: Studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting central nervous system disorders.

Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets in the body. It is known to bind to serotonin receptors, particularly the 5-HT1A receptor, modulating neurotransmitter release and affecting mood and behavior. The compound’s effects on other receptor systems, such as dopamine and norepinephrine, are also under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Findings from Comparative Studies

AChE and BACE1 Inhibition

- This compound demonstrates moderate AChE inhibition (IC₅₀ ~19–22 µM) due to its thiazolylhydrazone derivatives, which enhance binding to the enzyme’s catalytic site .

- 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole shows stronger BACE1 inhibition (IC₅₀ = 19.66 mM), attributed to the indole scaffold’s ability to occupy hydrophobic pockets .

- Bis(4-fluorophenyl)methyl-substituted piperazines (e.g., compound 25) exhibit antitumor activity (GI₅₀ = 1.00 µM) but lack significant AChE/BACE1 activity, highlighting substituent-dependent selectivity .

Dopamine and Serotonin Transporter Affinity

- GBR 12909 derivatives with bis(4-fluorophenyl)methoxyethyl groups show high DAT affinity (Ki = 1–5 nM) and selectivity over serotonin transporters (SERT). For example, compound 33 has DAT Ki < 1 nM .

Anticancer Activity

- 1-Bis(4-fluorophenyl)methylpiperazine (compound 25) demonstrates broad-spectrum antiproliferative effects, likely due to enhanced lipophilicity and DNA intercalation from the bis-fluorophenyl group .

- Simpler benzyl/fluorophenyl derivatives (e.g., this compound) show weaker anticancer activity, emphasizing the need for bulky substituents in oncology applications.

Metabolic Stability

- Flunarizine (a bis(4-fluorophenyl)methylpiperazine derivative) undergoes cytochrome P450-mediated metabolism to yield 1-[bis(4-fluorophenyl)methyl]piperazine (M-1). Fluorine atoms reduce metabolic clearance compared to non-fluorinated analogues like cinnarizine .

Substituent Effects on Pharmacological Profiles

- Fluorine Introduction : Fluorine at the para position of phenyl rings enhances metabolic stability and receptor affinity (e.g., GBR 12909’s DAT selectivity ).

- Bulkier Substituents : Bis(4-fluorophenyl)methyl or benzhydryl groups improve antitumor activity but may reduce enzyme inhibition due to steric hindrance .

- Heteroaromatic Moieties : Indole or thiazole rings (e.g., 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole) enhance BACE1 binding via π-π stacking .

Q & A

Q. 1.1. What are the key synthetic routes for 1-benzyl-4-(4-fluorophenyl)piperazine, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Core Synthesis: Piperazine derivatives are typically synthesized via nucleophilic substitution or alkylation reactions. For example, benzyl halides react with piperazine under reflux in aprotic solvents (e.g., toluene, DMF) with bases like K₂CO₃ to introduce substituents .

- Fluorophenyl Incorporation: The 4-fluorophenyl group is often introduced via Suzuki coupling or direct arylation, requiring palladium catalysts and optimized temperature (80–120°C) to minimize byproducts .

- Yield Optimization: Studies show that using phase-transfer catalysts (e.g., TBAB) improves yields by 15–20% in biphasic systems .

Q. 1.2. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks for benzyl (δ 3.5–4.5 ppm for CH₂), piperazine ring (δ 2.5–3.5 ppm), and fluorophenyl (δ 6.8–7.2 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular weight (calc. for C₁₇H₁₉F₂N₂: 289.15 g/mol) and fragmentation patterns .

- X-ray Crystallography: Resolve piperazine ring conformation (chair vs. boat) and substituent spatial arrangement, critical for receptor-binding studies .

Advanced Research Questions

Q. 2.1. How do structural modifications (e.g., fluorophenyl position, benzyl substitution) impact receptor binding affinity and selectivity?

Methodological Answer:

- Fluorine Position: Meta-fluorine on the phenyl ring enhances hydrophobic interactions with GPCRs (e.g., dopamine D3 receptors), increasing binding affinity by 2–3× compared to para-fluorine .

- Benzyl Modifications: Bulky substituents (e.g., bromine at benzyl para-position) reduce off-target binding to serotonin receptors (5-HT₁A) but may lower solubility .

- Case Study: A derivative with 2-fluorophenyl showed 90% inhibition of DPP-IV at 10 μM, while 4-fluorophenyl analogs required higher concentrations (20 μM), suggesting steric hindrance impacts enzyme active-site access .

Q. 2.2. What experimental strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. therapeutic efficacy)?

Methodological Answer:

- Dose-Dependent Studies: Piperazine derivatives often exhibit a biphasic response. For example, low doses (IC₅₀: 5–10 μM) of a bicyclic analog showed anticancer activity, while higher doses (>50 μM) induced nonspecific cytotoxicity .

- Assay Validation: Discrepancies arise from differing cell lines (e.g., HepG2 vs. MCF-7) or assay conditions (serum-free vs. serum-containing media). Standardize protocols using CLSI guidelines .

- Metabolite Profiling: Use LC-MS to identify active metabolites (e.g., N-oxide derivatives) that may contribute to observed discrepancies in vivo vs. in vitro .

Q. 2.3. How can computational modeling (e.g., molecular docking, QSAR) guide the design of analogs with improved pharmacokinetics?

Methodological Answer:

- Induced-Fit Docking: Simulate binding to DPP-IV or dopamine receptors using Schrödinger Suite. Fluorophenyl groups stabilize π-π stacking with Tyr547 in DPP-IV, improving predicted binding scores (Glide XP: −9.2 kcal/mol) .

- QSAR Models: Hammett constants (σ) for fluorine substituents correlate with logP (r² = 0.87), predicting enhanced blood-brain barrier penetration for para-fluorine analogs .

- ADMET Prediction: SwissADME forecasts moderate bioavailability (F: 50–60%) but high plasma protein binding (>90%) due to lipophilic benzyl groups, necessitating prodrug strategies .

Q. 2.4. What are the mechanistic insights into its antiplatelet and antimicrobial activities?

Methodological Answer:

- Antiplatelet Action: Fluorophenyl-piperazines inhibit COX-1 (IC₅₀: 8 μM) by competing with arachidonic acid binding, validated via thromboelastography .

- Antimicrobial Mechanisms: Disruption of microbial membranes (e.g., S. aureus) is observed via SYTOX Green uptake assays, with MIC values of 16–32 μg/mL. Fluorine enhances penetration through lipid bilayers .

Q. Data Contradiction Analysis

Q. 3.1. Why do some studies report low toxicity, while others note significant cytotoxicity?

Critical Analysis:

- Structural Modifiers: β-cyclodextrin inclusion complexes reduce toxicity (LD₅₀: >500 mg/kg) but also decrease bioactivity (e.g., local anesthetic EC₅₀ increases from 0.2 mM to 0.8 mM) .

- Cell-Specific Effects: Derivatives with trimethoxybenzyl groups show selective cytotoxicity (e.g., 90% viability in HEK293 vs. 20% in HeLa), attributed to differential expression of efflux transporters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.